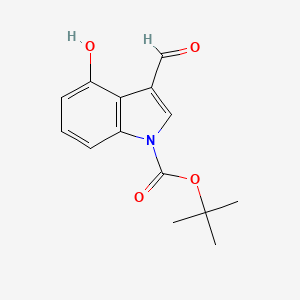
1-Boc-3-Formyl-4-hydroxyindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-Formyl-4-hydroxyindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a tert-butoxycarbonyl (Boc) protecting group, a formyl group, and a hydroxyl group attached to the indole ring, making it a versatile intermediate in organic synthesis.
准备方法
The synthesis of 1-Boc-3-Formyl-4-hydroxyindole typically involves several steps:
Protection of the Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting indole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formylation: The formyl group is introduced at the 3-position of the indole ring. This can be done using a Vilsmeier-Haack reaction, where the Boc-protected indole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Hydroxylation: The hydroxyl group is introduced at the 4-position. This step can be achieved through various methods, including direct hydroxylation using oxidizing agents or through intermediate steps involving protection and deprotection strategies.
Industrial production methods for this compound may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
化学反应分析
1-Boc-3-Formyl-4-hydroxyindole undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.
Protection and Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free indole derivative.
Major products formed from these reactions include various substituted indoles, which can be further functionalized for use in complex organic syntheses.
科学研究应用
1-Boc-3-Formyl-4-hydroxyindole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Material Science: Indole derivatives, including this compound, are used in the development of organic semiconductors and other advanced materials.
Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.
作用机制
The mechanism of action of 1-Boc-3-Formyl-4-hydroxyindole depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, either activating or inhibiting signal transduction pathways.
Chemical Reactivity: The formyl and hydroxyl groups provide reactive sites for further chemical modifications, allowing the compound to participate in various synthetic transformations.
相似化合物的比较
1-Boc-3-Formyl-4-hydroxyindole can be compared with other indole derivatives such as:
1-Boc-3-Formylindole: Lacks the hydroxyl group, making it less versatile in certain synthetic applications.
3-Formyl-4-hydroxyindole: Lacks the Boc protecting group, which can lead to issues with selectivity and stability during synthesis.
1-Boc-4-hydroxyindole: Lacks the formyl group, limiting its use in reactions requiring an aldehyde functionality.
The presence of both the formyl and hydroxyl groups, along with the Boc protecting group, makes this compound a unique and valuable compound in organic synthesis.
属性
IUPAC Name |
tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-8,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZHXNPZANGME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451824 |
Source


|
| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404888-00-2 |
Source


|
| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)




![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)








